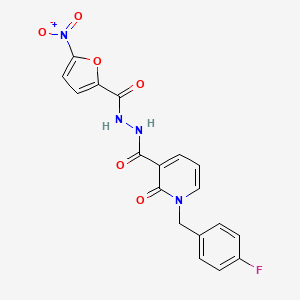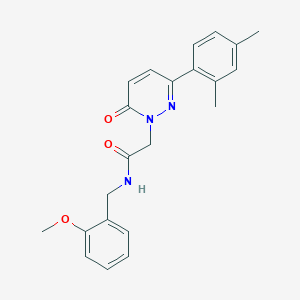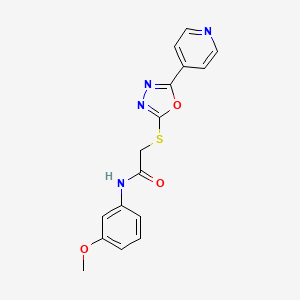
1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C18H13FN4O6 and its molecular weight is 400.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectrochemical and Theoretical Approaches
Acylhydrazone derivatives have been studied for their potential as fluoride sensors, demonstrating specific responses towards fluoride ions through colorimetric and spectrofluorometric methods. These findings suggest potential applications in environmental monitoring and analytical chemistry for detecting fluoride concentrations. The binding affinity and detection mechanisms were further elucidated through fluorescence spectroscopy and theoretical calculations, highlighting the versatility of such compounds in sensor technology (Jemini Jose et al., 2018).
Antimicrobial Activities
Several studies have focused on synthesizing and evaluating the antimicrobial properties of hydrazone derivatives and related compounds. These efforts aim to identify new antimicrobial agents with potential applications in treating infectious diseases. For instance, compounds synthesized from 4-fluorobenzoic acid hydrazide demonstrated promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobials (S. Rollas, N. Gulerman, H. Erdeniz, 2002).
Chemical Sensing and Molecular Interaction
The development of selective chemosensors for ions such as fluoride highlights the application of these compounds in chemical sensing. Such sensors can offer high selectivity and sensitivity, crucial for environmental monitoring, healthcare, and industrial processes. The interaction of these sensors with biological molecules like DNA has also been explored, suggesting potential applications in biomedical research and diagnostics (Soumen Ghosh et al., 2017).
Material Science and Crystallography
Research on the crystal structures of N′2,N′6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives has provided insights into their molecular conformations and intermolecular interactions. Such studies are fundamental in material science, where understanding the structural properties of compounds can inform the design of materials with specific functionalities (Ruixia Li et al., 2013).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including triazoles and oxadiazoles starting from isonicotinic acid hydrazide, and their evaluation for antimicrobial activities, underscores the broader chemical interest in developing novel compounds for various applications. These activities include potential pharmaceutical applications and contributions to the field of organic chemistry (Hacer Bayrak et al., 2009).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(5-nitrofuran-2-carbonyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O6/c19-12-5-3-11(4-6-12)10-22-9-1-2-13(18(22)26)16(24)20-21-17(25)14-7-8-15(29-14)23(27)28/h1-9H,10H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXIFJWZDRXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2858811.png)

![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2858819.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2858820.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)



![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)
